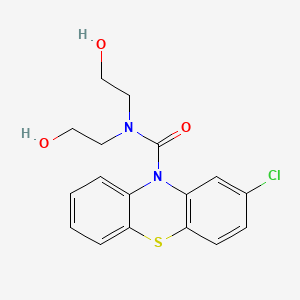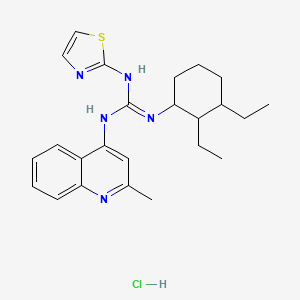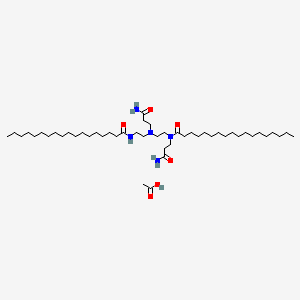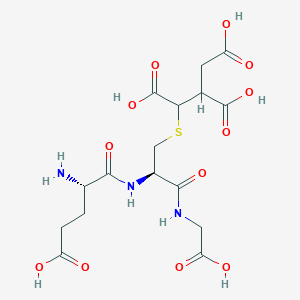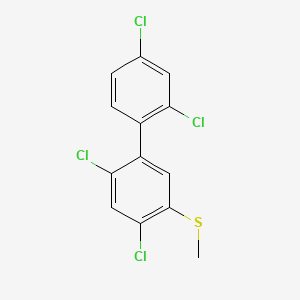
1,1'-Biphenyl, 2,2',4,4'-tetrachloro-5-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Biphenyl, 2,2’,4,4’-tetrachloro-5-(methylthio)- is a chemical compound with the molecular formula C13H8Cl4S This compound is a derivative of biphenyl, where the biphenyl core is substituted with four chlorine atoms and a methylthio group
Métodos De Preparación
The synthesis of 1,1’-Biphenyl, 2,2’,4,4’-tetrachloro-5-(methylthio)- typically involves the chlorination of biphenyl followed by the introduction of the methylthio group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired substitution pattern. Industrial production methods may involve large-scale chlorination processes followed by purification steps to isolate the target compound.
Análisis De Reacciones Químicas
1,1’-Biphenyl, 2,2’,4,4’-tetrachloro-5-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorine atoms can be selectively reduced under specific conditions.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
1,1’-Biphenyl, 2,2’,4,4’-tetrachloro-5-(methylthio)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-Biphenyl, 2,2’,4,4’-tetrachloro-5-(methylthio)- involves its interaction with specific molecular targets. The chlorine atoms and the methylthio group contribute to its reactivity and ability to form complexes with other molecules. These interactions can affect various biochemical pathways and processes.
Comparación Con Compuestos Similares
1,1’-Biphenyl, 2,2’,4,4’-tetrachloro-5-(methylthio)- can be compared with other similar compounds such as:
1,1’-Biphenyl, 2,2’,5,5’-tetrachloro-: Similar in structure but with different substitution patterns.
1,1’-Biphenyl, 2,3,4,5-tetrachloro-: Another derivative with a different arrangement of chlorine atoms.
2,2’,4,4’-Tetrachlorobiphenyl: Lacks the methylthio group but has the same chlorine substitution pattern.
Propiedades
Número CAS |
66640-45-7 |
|---|---|
Fórmula molecular |
C13H8Cl4S |
Peso molecular |
338.1 g/mol |
Nombre IUPAC |
1,5-dichloro-2-(2,4-dichlorophenyl)-4-methylsulfanylbenzene |
InChI |
InChI=1S/C13H8Cl4S/c1-18-13-5-9(11(16)6-12(13)17)8-3-2-7(14)4-10(8)15/h2-6H,1H3 |
Clave InChI |
WYWABXYSXMTDTJ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=C(C(=C1)C2=C(C=C(C=C2)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


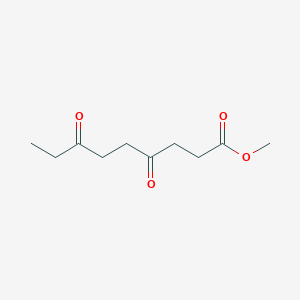
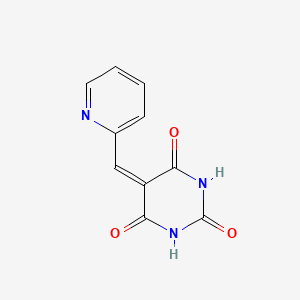

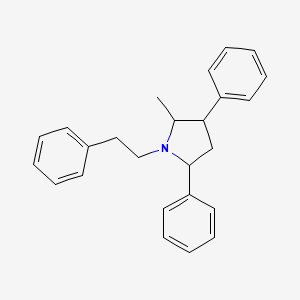
![Acetic acid, [2-[2-(hexyloxy)ethoxy]ethoxy]-, sodium salt](/img/structure/B14474297.png)
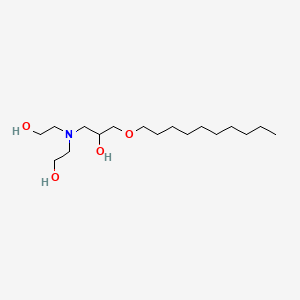
![2,2'-({2-[Bis(hydroxymethyl)amino]-2-oxoethyl}azanediyl)diacetic acid](/img/structure/B14474310.png)
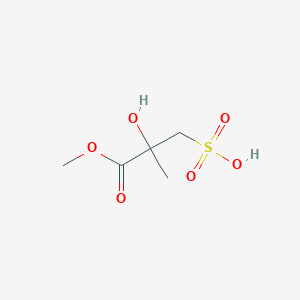
![(4-Methylphenyl)(1-phenylnaphtho[2,1-b]furan-2-yl)methanone](/img/structure/B14474324.png)
